N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide can be achieved through various methods. One common method involves the condensation reaction between a thiophene derivative and an amine. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method used in the industrial synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide include other thiophene derivatives such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features, which contribute to its specific biological activities and potential therapeutic applications. The presence of the phenylcyclohexyl group and the thiophene ring in its structure provides a distinct pharmacological profile .
Properties
Molecular Formula |
C19H24N2OS |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[2-[(4-phenylcyclohexyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H24N2OS/c22-19(18-7-4-14-23-18)21-13-12-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-7,14,16-17,20H,8-13H2,(H,21,22) |
InChI Key |
ZZBWAPSFQQHTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.